N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13447958
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide -](/images/structure/VC13447958.png)
Specification
Molecular Formula | C10H19N3O2 |
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Molecular Weight | 213.28 g/mol |
IUPAC Name | N-[1-(2-aminoacetyl)piperidin-3-yl]-N-methylacetamide |
Standard InChI | InChI=1S/C10H19N3O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3 |
Standard InChI Key | QVMZTLWRQPIQML-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)C1CCCN(C1)C(=O)CN |
Canonical SMILES | CC(=O)N(C)C1CCCN(C1)C(=O)CN |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name is N-[1-(2-aminoacetyl)piperidin-3-yl]-N-methylacetamide, and its stereochemistry includes both (R)- and (S)-configurations, which influence its enantioselective interactions . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 213.28 g/mol | |
SMILES | CC(=O)N(C)[C@@H]1CCCN(C1)C(=O)CN | |
InChI Key | QVMZTLWRQPIQML-SECBINFHSA-N | |
Canonical SMILES | CC(=O)N(C)C1CCCN(C1)C(=O)CN |
Spectral Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) confirm its structure. For the (R)-enantiomer, NMR signals include piperidine ring protons ( 2.5–3.5 ppm) and acetamide carbonyl signals ( ~170 ppm) .
Synthesis and Production
Synthetic Routes
The synthesis involves multi-step reactions starting from piperidine precursors :
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Aminoacetylation: Reacting 3-aminopiperidine with chloroacetyl chloride under basic conditions.
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Methylation: Introducing the methyl group via reductive amination or alkylation with methyl iodide.
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Purification: Column chromatography (silica gel, CHCl/MeOH gradient) followed by recrystallization.
Industrial-Scale Production
Large-scale synthesis employs automated reactors and continuous flow processes to optimize yield (>75%) and purity (>95%). Solvents like acetonitrile and catalysts such as triethylamine are critical for minimizing byproducts.
Biological Activity and Applications
Antimicrobial and Anticancer Properties
Structural analogs exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) . In cancer research, related compounds inhibit proteasome activity (IC: 0.15–0.28 μM in HeLa cells) , though direct data for this compound remains under investigation.
Mechanism of Action
The compound likely binds to enzymatic or receptor targets via:
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Hydrogen bonding: Between the acetamide carbonyl and threonine/serine residues .
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Hydrophobic interactions: Piperidine ring engagement with aromatic residues in binding pockets.
In silico docking studies suggest proteasome inhibition via nucleophilic attack by the N-terminal threonine of β-subunits on the C=O group .
Comparative Analysis with Related Compounds
Structural Analogues
Compound | Key Differences | Biological Activity |
---|---|---|
N-Methyl-N-piperidin-3-yl-acetamide | Lacks aminoacetyl group | CNS modulation |
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide | Pyrrolidine core | Analgesic properties |
2-Amino-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide | Ethyl substituent | Neuroprotective effects |
Stereochemical Considerations
The (R)-enantiomer shows higher receptor binding affinity compared to the (S)-form, emphasizing the role of chirality in pharmacokinetics .
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